Pentafluoroethane mixture with difluoromethane and 1,1,1,2-tetrafluoroethane

Vue d'ensemble

Description

The mixture of Pentafluoroethane, Difluoromethane, and 1,1,1,2-Tetrafluoroethane is a ternary refrigerant mixture. It’s known as R-407C when the composition is approximately 23% Difluoromethane, 25% Pentafluoroethane, and 52% 1,1,1,2-Tetrafluoroethane . This mixture is used as a replacement for various chlorofluorocarbons (commonly known as Freon) in new refrigerant systems .

Synthesis Analysis

The synthesis of this mixture involves combining the three components in the appropriate proportions. The exact process may vary depending on the specific requirements of the application .Molecular Structure Analysis

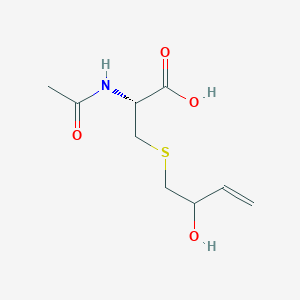

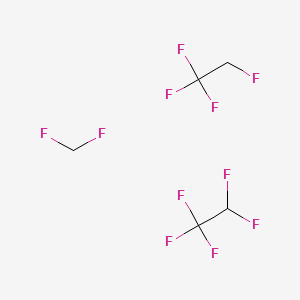

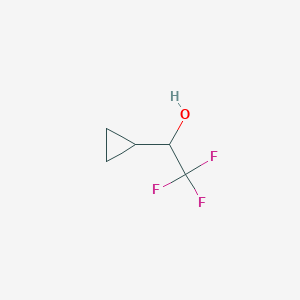

The molecular structures of the components are as follows: Difluoromethane (R-32) has one carbon atom bonded to two hydrogen atoms and two fluorine atoms. Pentafluoroethane (R-125) has two carbon atoms bonded to each other, with three fluorine atoms bonded to one carbon atom and two fluorine atoms bonded to the other. 1,1,1,2-Tetrafluoroethane (R-134a) has two carbon atoms bonded to each other, with two fluorine atoms and two hydrogen atoms bonded to one carbon atom and two fluorine atoms bonded to the other .Physical And Chemical Properties Analysis

The physical and chemical properties of the mixture, such as its thermal conductivity and density, have been studied extensively. For example, the thermal conductivities of the mixture in the liquid phase have been measured using the transient hot-wire method . The bubble-point pressures and the saturated-liquid densities of the mixture have also been measured .Applications De Recherche Scientifique

Pentafluoroethane mixture with difluoromethane and 1,1,1,2-tetrafluoroethane mixture with DFM and TFE has been used in scientific research for a variety of applications. It has been used as a solvent in gas chromatography, as a blowing agent for polyurethane foam production, and as a propellant for aerosol propellants. It has also been used in the production of polystyrene foam and in the synthesis of certain organic compounds. In addition, it has been used in the synthesis of pharmaceuticals and in the study of biochemical and physiological processes.

Mécanisme D'action

Target of Action

Meforex M 95, also known as Metformin, primarily targets the liver, muscle cells, and the gastrointestinal tract . It acts on the liver to reduce hepatic glucose production and on muscle cells to improve insulin sensitivity, thereby enhancing peripheral glucose uptake and utilization .

Mode of Action

Meforex M 95 operates by inhibiting gluconeogenesis and glycogenolysis in the liver, which are the processes responsible for the production of glucose . It also stimulates intracellular glycogen synthesis by acting on glycogen synthase . In muscle cells, it enhances insulin sensitivity, thereby improving peripheral glucose uptake and utilization . Additionally, Meforex M 95 delays intestinal glucose absorption and increases the transport capacity of all types of membrane glucose transporters (GLUTs) known to date .

Biochemical Pathways

The primary biochemical pathway affected by Meforex M 95 is the glucose metabolism pathway. By inhibiting hepatic gluconeogenesis and glycogenolysis, it reduces the amount of glucose produced by the liver . By increasing insulin sensitivity in muscle cells, it enhances the uptake and utilization of glucose, thereby lowering both basal and postprandial plasma glucose levels .

Pharmacokinetics

Meforex M 95 is orally administered and has an absolute oral bioavailability of 40 to 60% . Gastrointestinal absorption is apparently complete within 6 hours of ingestion . It is negligibly bound to plasma proteins, in contrast to sulfonylureas, which are more than 90% protein-bound .

Result of Action

The action of Meforex M 95 results in improved glucose tolerance in patients with type 2 diabetes, lowering both basal and postprandial plasma glucose . With Meforex M 95 therapy, insulin secretion remains unchanged while fasting insulin levels and daylong plasma insulin response may actually decrease .

Avantages Et Limitations Des Expériences En Laboratoire

The main advantage of using Pentafluoroethane mixture with difluoromethane and 1,1,1,2-tetrafluoroethane mixture with DFM and TFE in laboratory experiments is that it is a non-flammable and odorless gas. This makes it safe to use in laboratory experiments. In addition, it is relatively inexpensive and easy to obtain. However, it is important to note that the mixture can be toxic when inhaled, and it can cause irritation to the eyes and skin. Therefore, it is important to use the mixture in a well-ventilated area and to wear protective equipment when working with it.

Orientations Futures

There are a number of potential future directions for research involving Pentafluoroethane mixture with difluoromethane and 1,1,1,2-tetrafluoroethane mixture with DFM and TFE. These include further investigation into the biochemical and physiological effects of the mixture, as well as its potential uses in the production of pharmaceuticals. In addition, further research could be conducted into the mechanism of action of the mixture and its potential uses in the synthesis of other organic compounds. Finally, research could be conducted into the safety and toxicity of the mixture, as well as the potential environmental impacts of its use.

Propriétés

IUPAC Name |

difluoromethane;1,1,1,2,2-pentafluoroethane;1,1,1,2-tetrafluoroethane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HF5.C2H2F4.CH2F2/c3-1(4)2(5,6)7;3-1-2(4,5)6;2-1-3/h1H;1H2;1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKCNNGCHQHSYCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)F.C(F)F.C(C(F)(F)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

158675-78-6 | |

| Record name | Difluoromethane-pentafluoroethane-1,1,1,2-tetrafluoroethane mixt. | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=158675-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentafluoroethane mixture with difluoromethane and 1,1,1,2-tetrafluoroethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158675786 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1,1':4',1''-Terphenyl]-2,2'',4,4''-tetracarboxylic acid](/img/structure/B3323002.png)

![(3aR,6aR)-rel-tert-Butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B3323047.png)

![1-Methyl-4H-benzo[f][1,2,4]triazolo[4,3-a]azepin-6-yl 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate](/img/structure/B3323054.png)